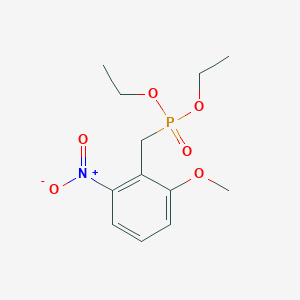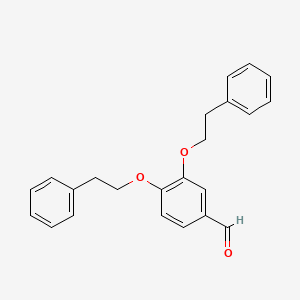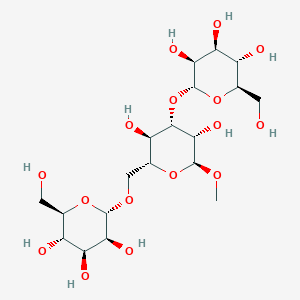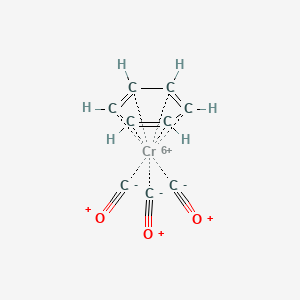
Dbco-peg24-dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbco-peg24-dbco: is a bifunctional crosslinking reagent featuring two dibenzocyclooctyne (DBCO) moieties connected by a 24-unit polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation, drug delivery systems, and biomaterial engineering due to its high efficiency and biocompatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dbco-peg24-dbco is synthesized through a series of chemical reactions involving the coupling of DBCO moieties with a PEG spacer. The synthesis typically involves the following steps:
Activation of PEG: The PEG spacer is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling Reaction: The activated PEG is then reacted with DBCO moieties under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS ester.
Large-Scale Coupling: The activated PEG is coupled with DBCO moieties in large reactors under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dbco-peg24-dbco primarily undergoes copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and biocompatible, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Azides are the primary reagents used in reactions with this compound.
Major Products: The major products formed from these reactions are stable triazole linkages, which are used to conjugate biomolecules, proteins, or other therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Chemistry: Dbco-peg24-dbco is used in click chemistry for the synthesis of complex molecules and polymers. Its high reactivity and specificity make it a valuable tool in chemical research .
Biology: In biological research, this compound is used for labeling and imaging studies. It enables the precise conjugation of fluorescent probes to biomolecules, facilitating the study of cellular processes .
Medicine: this compound plays a crucial role in drug delivery systems. It is used to attach therapeutic agents to targeting molecules, enhancing the specificity and efficacy of treatments for diseases such as cancer .
Industry: In industrial applications, this compound is used in the development of advanced materials and coatings. Its ability to form stable linkages makes it ideal for creating durable and functional materials .
Wirkmechanismus
Dbco-peg24-dbco exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC). The DBCO moieties react with azide groups to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with normal biochemical processes, making it highly suitable for biological applications .
Vergleich Mit ähnlichen Verbindungen
Dbco-peg24-acid: Similar to Dbco-peg24-dbco but with an acid group instead of a second DBCO moiety.
Dbco-peg24-maleimide: Contains a maleimide group that reacts with thiol groups, providing an alternative conjugation strategy.
Dbco-peg24-amido-peg24-dspe: A polyPEG lipid with a terminal DBCO group, used for drug delivery and bioconjugation.
Uniqueness: this compound is unique due to its bifunctional nature, allowing it to form two stable linkages simultaneously. This property makes it highly versatile and efficient for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C88H130N4O28 |
|---|---|
Molekulargewicht |
1692.0 g/mol |
IUPAC-Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C88H130N4O28/c93-85(89-25-21-87(95)91-75-81-13-3-1-9-77(81)17-19-79-11-5-7-15-83(79)91)23-27-97-29-31-99-33-35-101-37-39-103-41-43-105-45-47-107-49-51-109-53-55-111-57-59-113-61-63-115-65-67-117-69-71-119-73-74-120-72-70-118-68-66-116-64-62-114-60-58-112-56-54-110-52-50-108-48-46-106-44-42-104-40-38-102-36-34-100-32-30-98-28-24-86(94)90-26-22-88(96)92-76-82-14-4-2-10-78(82)18-20-80-12-6-8-16-84(80)92/h1-16H,21-76H2,(H,89,93)(H,90,94) |
InChI-Schlüssel |
KUNGWBSWTALDTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)







![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)


